2-(2-Nitrovinyl)thiophene

Description

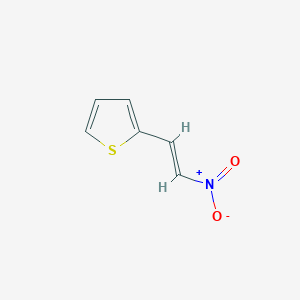

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(E)-2-nitroethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)4-3-6-2-1-5-10-6/h1-5H/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPOWFFIBWOQRK-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50878872 | |

| Record name | 2-(B-NITROVINYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-84-0, 34312-77-1 | |

| Record name | Thiophene, 2-(2-nitrovinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 874-84-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(B-NITROVINYL)THIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50878872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-nitrovinyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.698 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-2-(2-Nitrovinyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 2-(2-nitrovinyl)thiophene from 2-thiophenecarboxaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(2-nitrovinyl)thiophene, a valuable building block in medicinal chemistry, from 2-thiophenecarboxaldehyde and nitromethane. The core of this transformation is the Henry reaction, a classic carbon-carbon bond-forming reaction. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and a summary of reaction parameters, tailored for professionals in the field of drug discovery and development.

Introduction

Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them attractive moieties in drug design. The title compound, 2-(2-nitrovinyl)thiophene, serves as a key intermediate in the synthesis of various biologically active molecules, including anti-inflammatory and anticancer agents. Its synthesis via the Henry reaction of 2-thiophenecarboxaldehyde and nitromethane is an efficient and commonly employed method.

Reaction Pathway and Mechanism

The synthesis proceeds in two key stages, which can often be performed in a one-pot procedure:

-

Henry (Nitroaldol) Reaction: 2-thiophenecarboxaldehyde reacts with nitromethane in the presence of a base to form the intermediate, 1-(thiophen-2-yl)-2-nitroethanol. The base deprotonates nitromethane to generate a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde.

-

Dehydration: The intermediate nitro alcohol is subsequently dehydrated, typically under acidic conditions, to yield the final product, 2-(2-nitrovinyl)thiophene.

Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of 2-(2-nitrovinyl)thiophene, providing a comparative overview for researchers.

| 2-thiophenecarboxaldehyde (equiv.) | Nitromethane (equiv.) | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1.0 | 1.1 | NaOH (aq) | Methanol | 0-5 | 3-4 | 72.4 | [1] |

| 1.0 | 1.5 | Methylamine hydrochloride | Ethanol | Reflux | 2 | 85 | N/A |

| 1.0 | 1.2 | Ammonium acetate | Acetic acid | 100-110 | 1.5 | 90 | N/A |

Note: "N/A" indicates that while this is a common procedure, a specific citable reference with this exact data was not retrieved in the search.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of 2-(2-nitrovinyl)thiophene.

Protocol 1: Base-Catalyzed Synthesis in Methanol[1]

This protocol is adapted from a patented procedure and is suitable for general laboratory synthesis.

Materials:

-

2-thiophenecarboxaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Vacuum source

-

Drying oven

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-thiophenecarboxaldehyde and nitromethane in methanol.

-

Cooling: Cool the mixture to approximately 0°C using an ice bath.

-

Base Addition: While maintaining the temperature between 0-5°C, slowly add an aqueous solution of sodium hydroxide to the reaction mixture with vigorous stirring.

-

Reaction: Stir the mixture for 3 to 4 hours at a temperature between -5°C and 10°C.

-

Neutralization and Precipitation: After the reaction is complete, neutralize the mixture with an acid, such as hydrochloric acid. This will cause a yellow precipitate of 2-(2-nitrovinyl)thiophene to form.

-

Isolation: Filter the precipitate using a Büchner funnel.

-

Washing: Wash the collected solid with water.

-

Drying: Dry the product under vacuum at 40°C for 12 hours.

Characterization:

-

Appearance: Yellow crystalline solid.

-

Melting Point: 79-81°C.

-

Purity (by GC): 99.98%[1].

-

¹H NMR (CDCl₃, 400 MHz): δ 7.94 (d, J = 13.7 Hz, 1H), 7.56 (d, J = 13.7 Hz, 1H), 7.48 (d, J = 8.6 Hz, 2H), 7.41 (d, J = 8.6 Hz, 2H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 138.3, 137.8, 137.5, 130.4, 129.8, 128.6.

Purification: Recrystallization

For obtaining high-purity 2-(2-nitrovinyl)thiophene, recrystallization is a standard and effective method.

Procedure:

-

Solvent Selection: Choose a suitable solvent or solvent system. Common choices include ethanol, methanol, or a mixture of ethanol and water. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

-

Dissolution: In a flask, add the crude 2-(2-nitrovinyl)thiophene and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-(2-nitrovinyl)thiophene.

Applications in Drug Development

2-(2-nitrovinyl)thiophene is a versatile intermediate in the synthesis of various pharmacologically active compounds. The nitrovinyl group is a good Michael acceptor and can be further functionalized, making it a valuable synthon. Thiophene-containing compounds have demonstrated a broad range of biological activities, including:

-

Anticancer Activity: Thiophene derivatives have been investigated for their potential as anticancer agents, with some compounds showing efficacy against various cancer cell lines.

-

Anti-inflammatory Activity: Certain thiophene-based molecules exhibit anti-inflammatory properties.

-

Antimicrobial Activity: Thiophene derivatives have also been explored for their antibacterial and antifungal activities.

The synthesis of 2-(2-nitrovinyl)thiophene provides a gateway to a diverse chemical space for the development of novel therapeutics.

Conclusion

The synthesis of 2-(2-nitrovinyl)thiophene from 2-thiophenecarboxaldehyde via the Henry reaction is a robust and efficient method for producing this key medicinal chemistry intermediate. This guide has provided a detailed overview of the reaction, including a comprehensive experimental protocol, quantitative data for process optimization, and a summary of its applications in drug development. By following the outlined procedures, researchers can reliably synthesize this valuable compound for further investigation and the development of new therapeutic agents.

References

An In-depth Technical Guide to 2-(2-Nitrovinyl)thiophene: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrovinyl)thiophene is a heterocyclic organic compound that has garnered interest in the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a thiophene ring conjugated with a nitrovinyl group, imparts a unique combination of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its potential applications based on current research.

Physical and Chemical Properties

2-(2-Nitrovinyl)thiophene is a light yellow crystalline powder at room temperature.[1] The key physical and chemical properties are summarized in the tables below.

General Properties

| Property | Value | Source |

| Chemical Formula | C₆H₅NO₂S | [2][3] |

| Molecular Weight | 155.17 g/mol | [1][3] |

| IUPAC Name | 2-[(E)-2-nitroethenyl]thiophene | [2] |

| CAS Number | 34312-77-1 | [2][4] |

| Appearance | Light yellow crystal powder | [1] |

Physicochemical Data

| Property | Value | Source |

| Melting Point | 79-81 °C | [1][4] |

| Boiling Point | 269.7 ± 15.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Flash Point | 116.9 ± 20.4 °C | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of 2-(2-nitrovinyl)thiophene.

Infrared (IR) Spectroscopy

The IR spectrum of thiophene derivatives shows characteristic bands for the thiophene ring and its substituents. For 2-(2-nitrovinyl)thiophene, the following absorptions are expected:

-

C-H stretching (aromatic): Around 3100 cm⁻¹

-

C=C stretching (aromatic): In the region of 1600-1400 cm⁻¹

-

NO₂ asymmetric stretching: 1550–1475 cm⁻¹

-

NO₂ symmetric stretching: 1360–1290 cm⁻¹

-

C-S stretching (in ring): Typically observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of 2-(2-nitrovinyl)thiophene would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments from the thiophene ring and the vinyl linker.

Experimental Protocols

Synthesis of 2-(2-Nitrovinyl)thiophene via Henry Reaction

The most common method for the synthesis of 2-(2-nitrovinyl)thiophene is the Henry reaction (also known as the nitroaldol reaction), which involves the condensation of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base.[4][5]

Materials:

-

2-Thiophenecarboxaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide (NaOH), aqueous solution

-

Ice

-

Water

Procedure:

-

In a reaction vessel, dissolve 2-thiophenecarboxaldehyde in methanol.

-

Add nitromethane to the solution.

-

Cool the mixture to approximately 0 °C using an ice bath.

-

Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for a specified period.

-

The product, 2-(2-nitrovinyl)thiophene, will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold water to remove any residual base and other water-soluble impurities.

-

Dry the product under vacuum.

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a product with high purity.[6]

Reduction of 2-(2-Nitrovinyl)thiophene to 2-(2-Thienyl)ethylamine

A key chemical transformation of 2-(2-nitrovinyl)thiophene is the reduction of its nitrovinyl group to an aminoethyl group, yielding 2-(2-thienyl)ethylamine, a valuable intermediate in the synthesis of pharmaceuticals like ticlopidine.[4]

Materials:

-

2-(2-Nitrovinyl)thiophene

-

Sodium borohydride (NaBH₄)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), 10% solution

-

Sodium hydroxide (NaOH) solution

-

Methylene chloride

-

Anhydrous magnesium sulfate

Procedure:

-

In a reaction flask under a nitrogen atmosphere, prepare a slurry of sodium borohydride in anhydrous THF.

-

Cool the slurry to -5 to -10 °C.

-

Slowly add boron trifluoride etherate, maintaining the temperature between 0 to -5 °C.

-

Stir the mixture for 3 to 4 hours at -5 to 10 °C.

-

Slowly add a solution of 2-(2-nitrovinyl)thiophene in THF, keeping the temperature between 8 to 10 °C.

-

Stir for 60 to 90 minutes at this temperature, then allow the reaction to warm to 10-15 °C and stir for another 2 hours.

-

Continue stirring at room temperature for 18 to 20 hours.

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Add toluene and remove the solvents by distillation.

-

Add more toluene and continue distillation until the pot temperature reaches 90 °C.

-

Heat the mixture to 80 °C for 90 minutes.

-

Cool to 50 °C and separate the aqueous phase.

-

Wash the organic phase with 10% HCl.

-

Combine the aqueous layers, cool to 0 to -5 °C, and basify with NaOH solution to pH 13-14.

-

Extract the aqueous phase with methylene chloride.

-

Combine the organic extracts, wash with water, dry over anhydrous magnesium sulfate, and concentrate to obtain 2-(2-thienyl)ethylamine.[4]

Biological and Pharmacological Activity

Thiophene derivatives are known to exhibit a wide range of biological activities, and 2-(2-nitrovinyl)thiophene is no exception. Research has indicated its potential as both an anticancer and antimicrobial agent.

Anticancer Activity

Several studies have explored the antiproliferative effects of nitrovinyl-containing compounds. The (E)-(2-nitrovinyl)benzene pharmacophore has been identified as a scaffold with relevant anticancer activity.[7] While the precise mechanism of action for 2-(2-nitrovinyl)thiophene is not fully elucidated, related compounds are known to induce cancer cell toxicity through various mechanisms, including:

-

Topoisomerase inhibition

-

Histone deacetylase inhibition

-

DNA alkylation

-

Tubulin polymerization inhibition [7]

The thiophene moiety itself is a key structural feature in many compounds with demonstrated anticancer properties, often acting through mechanisms such as tyrosine kinase inhibition and apoptosis induction.[8]

Antimicrobial Activity

Thiophene derivatives have also been investigated for their antimicrobial properties. The mechanism of action for antimicrobial thiophenes can vary. Some are thought to interact with the bacterial cell membrane, leading to increased permeability and cell death.[9] Others may inhibit essential bacterial enzymes. While specific studies on the antimicrobial mechanism of 2-(2-nitrovinyl)thiophene are limited, the presence of the nitro group, a known pharmacophore in many antimicrobial drugs, suggests its potential in this area.

Conclusion

2-(2-Nitrovinyl)thiophene is a versatile compound with well-defined physical and chemical properties. Its synthesis is readily achievable through established organic reactions, and its chemical reactivity allows for further functionalization into pharmaceutically relevant intermediates. The emerging evidence of its anticancer and antimicrobial activities makes it a compound of significant interest for further research and development in the pharmaceutical industry. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of this intriguing molecule.

References

- 1. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2-Nitrovinyl)thiophene (CAS: 34312-77-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrovinyl)thiophene, with the CAS number 34312-77-1, is a thiophene derivative that has garnered significant interest in the scientific community. Its unique chemical structure, featuring a thiophene ring conjugated with a nitrovinyl group, imparts a range of interesting chemical and biological properties. This technical guide provides a comprehensive overview of 2-(2-Nitrovinyl)thiophene, including its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 2-(2-Nitrovinyl)thiophene is fundamental for its application in research and development. The following tables summarize its key properties and spectroscopic data.

Table 1: Physicochemical Properties of 2-(2-Nitrovinyl)thiophene

| Property | Value | Reference(s) |

| CAS Number | 34312-77-1 | N/A |

| Molecular Formula | C₆H₅NO₂S | N/A |

| Molecular Weight | 155.18 g/mol | N/A |

| Appearance | Yellow to green powder | [1](2) |

| Melting Point | 73-85 °C | [1](2) |

| Boiling Point | 269.7±15.0 °C at 760 mmHg | [3](4) |

| Density | 1.3±0.1 g/cm³ | [3](4) |

| Solubility | Sparingly soluble in water | [5](6) |

Table 2: Spectroscopic Data of 2-(2-Nitrovinyl)thiophene

| Technique | Data | Reference(s) |

| ¹H NMR | The proton chemical shifts and coupling constants have been reported and correlated with those of methyl trans-3-(5-substituted 2-thienyl) acrylates.[7] | [7](7) |

| ¹³C NMR | The additivity rule for 13C chemical shifts of simple substituted thiophenes is applicable to the shifts of the ring carbons in substituted 2-(2-nitrovinyl) thiophenes.[7] | [7](7) |

| IR | Bands characteristic of the nitro group (NO₂) and the carbon-carbon double bond (C=C) of the vinyl group, as well as vibrations of the thiophene ring, are expected. The infrared absorption spectra of various thiophene derivatives have been measured, with assignments for ring and C-H vibration modes.[8] | [8](8) |

| Mass Spec. | The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the vinyl side chain. | [9](9) |

Synthesis and Reactivity

Synthesis

The most common and well-documented method for the synthesis of 2-(2-Nitrovinyl)thiophene is the Henry condensation (a variation of the Knoevenagel condensation) between 2-thiophenecarboxaldehyde and nitromethane. This reaction is typically base-catalyzed.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 2-[(E)-2-Nitrovinyl]thiophene | CAS#:34312-77-1 | Chemsrc [chemsrc.com]

- 5. 2-(2-NITROVINYL)THIOPHENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

Molecular structure and formula of 2-(2-nitrovinyl)thiophene

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(2-Nitrovinyl)thiophene

Abstract

2-(2-Nitrovinyl)thiophene is a heterocyclic organic compound featuring a thiophene ring linked to a nitrovinyl group. It serves as a critical intermediate in organic synthesis, most notably in the production of pharmacologically active molecules such as the antiplatelet drug ticlopidine. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

2-(2-Nitrovinyl)thiophene is characterized by a five-membered thiophene ring substituted at the 2-position with a trans-configured 2-nitrovinyl functional group. Its key identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-[(E)-2-nitroethenyl]thiophene | |

| Synonyms | 1-(2-Thienyl)-2-nitroethene, trans-2-(2-Nitrovinyl)thiophene | |

| CAS Number | 34312-77-1, 874-84-0 | [1] |

| Molecular Formula | C₆H₅NO₂S | [1][2] |

| Molecular Weight | 155.18 g/mol | [1] |

| Appearance | Yellow precipitate/crystals | [3] |

| Melting Point | 79-81 °C |

Molecular Structure

The structure of 2-(2-nitrovinyl)thiophene consists of a planar thiophene ring, an aromatic heterocycle containing one sulfur atom. This ring is connected via a carbon-carbon double bond to a nitro group (-NO₂). The molecule predominantly exists in the (E)- or trans-isomer configuration due to greater steric stability. This extended conjugation between the thiophene ring and the nitro group influences the molecule's electronic properties and reactivity.

Figure 1: Molecular structure of 2-(2-nitrovinyl)thiophene.

Synthesis and Reactivity

Synthesis via Henry Condensation

2-(2-Nitrovinyl)thiophene is most commonly synthesized through a Henry condensation reaction. This involves the base-catalyzed reaction between 2-thiophenecarboxaldehyde and nitromethane.[4]

Figure 2: General workflow for the synthesis of 2-(2-nitrovinyl)thiophene.

Experimental Protocol: Synthesis [3][4]

-

Reaction Setup: A solution of 2-thiophenecarboxaldehyde and nitromethane is prepared in a suitable solvent, such as methanol.

-

Cooling: The mixture is cooled to approximately 0 °C in an ice bath.

-

Base Addition: An aqueous solution of a base, typically sodium hydroxide (NaOH), is added dropwise to the cooled mixture while maintaining the temperature between 0-5 °C.

-

Neutralization: After the reaction is complete, the base is neutralized with an acid, like hydrochloric acid (HCl). This causes the product to precipitate out of the solution as a yellow solid.

-

Isolation: The precipitate is collected by filtration, washed thoroughly with water to remove any salts, and dried under a vacuum to yield 2-(2-nitrovinyl)thiophene.

Key Reactions: Reduction to 2-(2-Thienyl)ethylamine

A primary application of 2-(2-nitrovinyl)thiophene in drug development is its reduction to 2-(2-thienyl)ethylamine. This amine is a key precursor in the synthesis of ticlopidine.[4] The reduction of the nitroalkene can be effectively achieved using boron-containing reducing agents, such as diborane (B₂H₆), often generated in situ from sodium borohydride and boron trifluoride etherate.[4][5]

Figure 3: Reduction pathway to a key pharmaceutical intermediate.

Experimental Protocol: Reduction [4]

-

Diborane Generation: In a flask under a nitrogen atmosphere, sodium borohydride (NaBH₄) is slurried in anhydrous tetrahydrofuran (THF) and cooled to between -10 °C and 0 °C. Boron trifluoride etherate (BF₃·OEt₂) is added slowly, maintaining the low temperature, to generate diborane in situ.

-

Substrate Addition: A solution of 2-(2-nitrovinyl)thiophene in THF is added slowly to the diborane mixture, keeping the temperature between 8 °C and 15 °C.

-

Reaction: The mixture is stirred for an extended period (18-40 hours) at a controlled temperature (10-15 °C) and then allowed to warm to room temperature.

-

Workup: The reaction is quenched, and the solvent is removed. The resulting 2-(2-thienyl)ethylamine is isolated, typically as a pale yellow oil, following a standard acid-base extraction and purification by distillation.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of 2-(2-nitrovinyl)thiophene.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100 | C-H stretch (Thiophene ring)[6] |

| ~1630 | C=C stretch (Vinyl group) |

| ~1520 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~1410-1530 | C=C stretching (Thiophene ring)[7] |

| ~830-710 | C-H out-of-plane bending (Thiophene ring)[7] |

| ~700 | C-S stretch (Thiophene ring)[8] |

Experimental Protocol: FTIR Spectroscopy [2]

-

Sample Preparation (KBr Pellet): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the transmission spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

Thiophene Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), showing characteristic coupling patterns for a 2-substituted thiophene ring.

-

Vinyl Protons: Two doublets in the olefinic region (δ 7.5-8.5 ppm). The large coupling constant (J ≈ 13-16 Hz) between them confirms the (E)-trans configuration.

¹³C NMR (Carbon-13 NMR):

-

Thiophene Carbons: Four signals in the aromatic region (δ 125-145 ppm).

-

Vinyl Carbons: Two signals in the olefinic region (δ 130-140 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Analysis: The tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 155, corresponding to the molecular formula C₆H₅NO₂S.

Experimental Protocol: GC-MS

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Injection: A small volume of the solution is injected into the gas chromatograph (GC) inlet, where it is vaporized.

-

Separation & Analysis: The compound travels through the GC column and is then introduced into the mass spectrometer for ionization and analysis.

Applications in Research and Drug Development

The primary importance of 2-(2-nitrovinyl)thiophene lies in its role as a versatile synthetic intermediate.[9][10]

-

Pharmaceutical Synthesis: Its most well-documented application is in the synthesis of ticlopidine and related thieno[3,2-c]pyridine derivatives, which are important antiplatelet agents used to prevent blood clots.[4]

-

Building Block: The nitrovinyl group is a potent Michael acceptor and can be transformed into various other functional groups (e.g., amines, carbonyls), making the molecule a valuable building block for creating more complex thiophene-containing compounds.[11] Thiophene derivatives are widely investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[12][13]

Conclusion

2-(2-Nitrovinyl)thiophene is a well-characterized organic compound with a defined molecular structure and formula. Its straightforward synthesis and the versatile reactivity of its nitrovinyl group make it an important intermediate in medicinal chemistry. The detailed protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel thiophene-based therapeutic agents.

References

- 1. 2-(2-NITROVINYL)THIOPHENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. spectrabase.com [spectrabase.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 5. EP0522956A2 - Preparation of 2-(2-thienyl) ethylamine and synthesis of thieno [3,2-C] pyridine derivatives therefrom - Google Patents [patents.google.com]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. encyclopedia.pub [encyclopedia.pub]

An In-Depth Technical Guide to 2-[(E)-2-Nitroethenyl]thiophene

IUPAC Name: 2-[(E)-2-nitroethenyl]thiophene

Synonyms: 2-(2-nitrovinyl)thiophene, trans-2-(2-nitrovinyl)thiophene, 1-(2-thienyl)-2-nitroethene

CAS Number: 34312-77-1

Introduction

2-[(E)-2-Nitroethenyl]thiophene is a thiophene derivative characterized by a nitrovinyl group attached at the 2-position of the thiophene ring. Thiophene and its derivatives are a significant class of heterocyclic compounds that are integral to numerous pharmacologically active molecules. The incorporation of the nitrovinyl group, a known electrophile and a pharmacophore in its own right, suggests potential for diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and known biological activities of 2-[(E)-2-nitroethenyl]thiophene and structurally related compounds, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for 2-[(E)-2-nitroethenyl]thiophene is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₂S | |

| Molecular Weight | 155.17 g/mol | |

| Appearance | Light yellow crystalline powder | |

| Melting Point | 79-81 °C | |

| Boiling Point | 269.7±15.0 °C (Predicted) | |

| Density | 1.335±0.06 g/cm³ (Predicted) |

Synthesis

The primary synthetic route to 2-[(E)-2-nitroethenyl]thiophene is via a Knoevenagel condensation reaction between 2-thiophenecarboxaldehyde and nitromethane.

General Synthesis Workflow

The synthesis can be visualized as a two-step process involving the deprotonation of nitromethane to form a nucleophilic nitronate anion, followed by its condensation with the electrophilic carbonyl carbon of 2-thiophenecarboxaldehyde and subsequent dehydration.

General workflow for the synthesis of 2-[(E)-2-nitroethenyl]thiophene.

Experimental Protocols

While several sources mention the synthesis of 2-[(E)-2-nitroethenyl]thiophene, a detailed, reproducible experimental protocol is crucial for laboratory work. The following protocol is based on a patented method.[1]

Method 1: Ultrasound-Assisted Synthesis [1]

-

Reaction Setup: In a reaction flask, combine 2-thiophenecarboxaldehyde and nitromethane in a molar ratio of 1:1 to 1:1.4.

-

Catalyst and Solvent: Add β-alanine as a catalyst, with a molar ratio of 2-thiophenecarboxaldehyde to β-alanine of 1:0.1. The β-alanine is pre-dissolved in a sufficient amount of acetonitrile. The total solvent volume to the mass of 2-thiophenecarboxaldehyde should be in a ratio of 5-6:1 (mL/g).

-

Reaction Conditions: Subject the reaction mixture to ultrasound irradiation for 1 hour.

-

Work-up and Purification: After the reaction is complete, remove the acetonitrile by evaporation. Filter the mixture to remove the β-alanine catalyst. The resulting residue is then concentrated and recrystallized to yield the final product, 2-[(E)-2-nitroethenyl]thiophene.

Method 2: Conventional Heating [2]

-

Reaction Mixture: A mixture of 2-thiophenecarboxaldehyde, nitromethane, and a base catalyst (e.g., ammonium acetate) in a suitable solvent (e.g., methanol or acetic acid) is prepared.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is often precipitated by pouring it into ice-water. The crude product is then collected by filtration, washed, and purified by recrystallization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2-[(E)-2-nitroethenyl]thiophene is expected to show signals corresponding to the protons on the thiophene ring and the vinyl group. The coupling constants of the vinyl protons can confirm the (E)-stereochemistry.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the thiophene ring and the nitrovinyl group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions are:

-

NO₂ Stretch: Asymmetric and symmetric stretching vibrations of the nitro group.

-

C=C Stretch: Stretching vibration of the vinyl double bond.

-

Thiophene Ring Vibrations: Characteristic stretching and bending vibrations of the thiophene ring.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ) and fragmentation patterns characteristic of the thiophene and nitrovinyl moieties.

Biological Activity and Potential Applications

Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The nitrovinyl group is also a well-known pharmacophore with antimicrobial and cytotoxic effects. While specific biological data for 2-[(E)-2-nitroethenyl]thiophene is limited in the public domain, research on related nitrothiophene and nitrovinyl compounds provides insights into its potential applications.

Antimicrobial Activity

Nitrothiophenes have been investigated for their antimicrobial properties. For instance, 5-nitrothiophenes have been shown to be active against Mycobacterium tuberculosis.[3] The proposed mechanism of action involves the reduction of the nitro group by a bacterial F₄₂₀-dependent nitroreductase to release nitric oxide, which has a bactericidal effect.[3] Although the subject of this guide is a 2-nitrovinylthiophene, a similar mechanism involving reductive activation of the nitro group could be a plausible mode of antimicrobial action.

Cytotoxic Activity

Numerous thiophene derivatives have been evaluated for their anticancer potential. For example, certain chalcone derivatives of 2-acetylthiophene have demonstrated cytotoxicity against human colon adenocarcinoma cells by inducing apoptosis.[2] Given the structural similarities, 2-[(E)-2-nitroethenyl]thiophene may also exhibit cytotoxic effects against cancer cell lines. The electrophilic nature of the nitrovinyl group could allow it to react with cellular nucleophiles, such as thiol groups in proteins and glutathione, leading to cellular stress and apoptosis.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for 2-[(E)-2-nitroethenyl]thiophene has not been elucidated. However, based on the chemistry of nitrovinyl compounds, a likely mechanism involves Michael addition reactions with biological nucleophiles. This could lead to the inhibition of key enzymes or disruption of cellular redox balance.

A hypothetical mechanism of action leading to cytotoxicity is depicted below.

Hypothetical mechanism of action for 2-[(E)-2-nitroethenyl]thiophene.

Conclusion and Future Perspectives

2-[(E)-2-Nitroethenyl]thiophene is a readily accessible compound with significant potential for applications in medicinal chemistry and drug development. While current literature provides a foundation for its synthesis and suggests potential biological activities, there is a clear need for more in-depth studies. Future research should focus on:

-

Detailed Biological Evaluation: Comprehensive screening of 2-[(E)-2-nitroethenyl]thiophene against a panel of bacterial, fungal, and cancer cell lines to determine its specific activity profile and quantify its potency (MIC and IC₅₀ values).

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues to optimize potency and selectivity and to develop a clear SAR.

Such studies will be instrumental in unlocking the full therapeutic potential of this and related nitrovinylthiophene compounds.

References

- 1. CN102702168A - Synthesis method of 2-nitroethenyl thiophene - Google Patents [patents.google.com]

- 2. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 3. Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(2-Nitrovinyl)thiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-(2-nitrovinyl)thiophene. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectroscopic Data

The spectroscopic data for 2-(2-nitrovinyl)thiophene provides a unique fingerprint for its molecular structure. The following sections and tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented was obtained in a deuterated acetone ((CD₃)₂CO) solution with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the chemical environment of each hydrogen atom in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.18 | dd | 3.8, 5.0 | H-4 (Thiophene) |

| 7.55 | d | 3.8 | H-3 (Thiophene) |

| 7.68 | d | 5.0 | H-5 (Thiophene) |

| 7.95 | d | 13.5 | H-α (Vinyl) |

| 8.15 | d | 13.5 | H-β (Vinyl) |

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 128.9 | C-4 (Thiophene) |

| 130.8 | C-5 (Thiophene) |

| 132.5 | C-3 (Thiophene) |

| 136.2 | C-α (Vinyl) |

| 138.1 | C-β (Vinyl) |

| 142.3 | C-2 (Thiophene) |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | =C-H stretch (Thiophene) |

| ~1620 | Strong | C=C stretch (Vinyl) |

| ~1590, ~1400 | Medium | C=C stretch (Thiophene ring) |

| ~1510, ~1340 | Strong | N-O asymmetric & symmetric stretch (Nitro group) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While a publicly available, detailed mass spectrum with quantitative fragmentation data for 2-(2-nitrovinyl)thiophene could not be located, the expected key mass-to-charge ratios (m/z) are presented based on its chemical structure. The molecular formula is C₆H₅NO₂S, with a molecular weight of 155.18 g/mol .

| m/z | Proposed Fragment Ion | Notes |

| 155 | [M]⁺ (Molecular Ion) | The parent ion corresponding to the intact molecule. |

| 109 | [M - NO₂]⁺ | Loss of the nitro group. |

| 83 | [C₄H₃S]⁺ (Thienyl cation) | Fragmentation of the vinyl side chain. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of 2-(2-nitrovinyl)thiophene was dissolved in 0.6-0.7 mL of deuterated acetone ((CD₃)₂CO).

-

A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The solution was transferred to a 5 mm NMR tube.

Instrumentation and Acquisition:

-

Spectrometer: JEOL FX-90Q Spectrometer.

-

¹H NMR:

-

Pulse Angle: 45°

-

Spectral Width: 900-1100 Hz

-

-

¹³C NMR:

-

Pulse Angle: 30°

-

Spectral Width: 4500-5000 Hz

-

Decoupling: Proton-decoupled

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

A small amount of 2-(2-nitrovinyl)thiophene was finely ground with potassium bromide (KBr).

-

The mixture was pressed into a thin, transparent pellet.

Instrumentation and Acquisition:

-

Spectrometer: Bruker IFS 85 FT-IR Spectrometer.

-

Technique: KBr-Pellet Transmission.

-

Spectral Range: 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

-

The sample was introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

Instrumentation and Acquisition (General Procedure):

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Detection: Positive ion mode.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-(2-nitrovinyl)thiophene.

Caption: Workflow for Spectroscopic Analysis.

Stability and Storage of 2-(2-Nitrovinyl)thiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(2-nitrovinyl)thiophene. Due to the limited availability of specific quantitative stability data in publicly accessible literature, this document outlines the expected stability profile based on the known reactivity of the thiophene ring and the nitrovinyl group. It details established experimental protocols for conducting thorough stability assessments, including forced degradation and accelerated stability studies, to ensure the integrity and proper handling of this compound in a research and development setting.

General Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the chemical integrity of 2-(2-nitrovinyl)thiophene. Based on available safety data sheets and general chemical principles, the following conditions are recommended:

-

Temperature: Store in a cool location. Refrigerated storage is advisable for long-term preservation.[1]

-

Atmosphere: Store in a dry and well-ventilated area.[2] Handling should be conducted in a well-ventilated space or a chemical fume hood.[1][2]

-

Container: Keep in a tightly closed container to prevent moisture ingress and sublimation.[2]

-

Light: Protect from light, as thiophene and nitro-containing compounds can be photosensitive.[3][4]

-

Incompatibilities: Avoid contact with strong oxidizing agents, heat, flames, and sparks.[1]

Stability Profile and Potential Degradation Pathways

Thermal Stability

Nitroalkenes and nitroaromatic compounds are known to be thermally sensitive.[5] Decomposition can be initiated by heat, leading to the cleavage of the C-NO2 bond.[5] For related nitroalkanes, exothermic decomposition is a known hazard, highlighting the need for caution with heating.[6]

Potential Degradation Products: Thermal stress may lead to polymerization, rearrangement, or fragmentation of the molecule. Hazardous combustion products can include carbon monoxide, nitrogen oxides, and sulfur oxides.[1]

Photostability

Compounds containing nitroaromatic groups and conjugated systems, such as the nitrovinyl group, are often susceptible to photodegradation.[3][4] Thiophene derivatives have also been investigated for their photostability, with some showing susceptibility to degradation upon exposure to light.[7][8]

Potential Degradation Pathways: Photodegradation can involve complex reaction pathways, including isomerization of the double bond, cyclization reactions, or oxidation of the thiophene ring.[7]

Hydrolytic Stability

The stability of 2-(2-nitrovinyl)thiophene in aqueous media, particularly at different pH values, has not been extensively reported. However, the presence of the electron-withdrawing nitro group and the conjugated system may influence its susceptibility to hydrolysis.

Potential Degradation Pathways: Under acidic or basic conditions, the nitrovinyl group could be susceptible to nucleophilic attack by water or hydroxide ions, potentially leading to the cleavage of the vinyl group or other rearrangements.

Quantitative Stability Data Summary

Currently, there is a lack of specific, publicly available quantitative stability data for 2-(2-nitrovinyl)thiophene. Researchers are strongly encouraged to perform in-house stability studies to determine a precise shelf-life and degradation profile under their specific storage and handling conditions. The following table summarizes the qualitative stability expectations.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Thermal (Heat) | Potentially unstable at elevated temperatures. Exothermic decomposition is possible. | Oxides of carbon, nitrogen, and sulfur; polymeric materials; fragmentation products. |

| Photochemical (Light) | Likely susceptible to degradation upon exposure to UV and visible light. | Isomers, cyclization products, oxidized thiophene derivatives. |

| Hydrolytic (pH) | Stability is likely pH-dependent. Potential for degradation in strong acidic or basic aqueous solutions. | Products of nucleophilic attack on the vinyl group, potential cleavage products. |

| Oxidative | Susceptible to oxidation, particularly in the presence of strong oxidizing agents. The thiophene ring can be oxidized. | Thiophene-S-oxides, ring-opened products. |

Experimental Protocols for Stability Assessment

To generate quantitative stability data, a forced degradation or stress testing study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish degradation pathways.[3][9] These studies are crucial for developing and validating stability-indicating analytical methods, typically High-Performance Liquid Chromatography (HPLC).

General Experimental Workflow for Stability Testing

The following diagram illustrates a comprehensive workflow for assessing the chemical stability of a compound like 2-(2-nitrovinyl)thiophene.

Caption: Experimental workflow for stability assessment.

Protocol for Thermal Stability Analysis

Objective: To evaluate the stability of the compound under elevated temperature conditions.

Methodology:

-

Sample Preparation: Accurately weigh a known amount of 2-(2-nitrovinyl)thiophene into several vials. For solid-state stability, use the neat compound. For solution stability, dissolve the compound in a suitable inert solvent.

-

Storage: Place the vials in a calibrated oven at a constant temperature (e.g., 40°C, 60°C, and 80°C). Include control samples stored at the recommended long-term storage temperature (e.g., 2-8°C).

-

Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, and 14 days).

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of 2-(2-nitrovinyl)thiophene and the formation of any degradation products.

-

Instrumentation (Optional): Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine the melting point and decomposition temperature of the compound.[10]

Protocol for Photostability Analysis

Objective: To assess the stability of the compound upon exposure to light, following ICH Q1B guidelines.[11][12]

Methodology:

-

Sample Preparation: Prepare samples of the solid compound and, if applicable, in a solution. Place them in chemically inert, transparent containers. Prepare control samples wrapped in aluminum foil to protect them from light.

-

Exposure: Place the samples in a photostability chamber and expose them to a light source that provides a standardized output of both cool white fluorescent and near-UV light. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[11]

-

Analysis: After the exposure period, analyze both the exposed and control samples using a stability-indicating HPLC method. Compare the chromatograms to identify any degradation products formed due to light exposure.

Protocol for Hydrolytic Stability Analysis

Objective: To determine the rate of degradation of the compound in aqueous solutions at different pH values.

Methodology:

-

Buffer Preparation: Prepare buffer solutions at various pH levels, typically acidic (e.g., pH 1.2), neutral (e.g., pH 7.0), and basic (e.g., pH 9.0).

-

Sample Preparation: Prepare solutions of 2-(2-nitrovinyl)thiophene in each buffer solution at a known concentration.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 40°C or 60°C).

-

Sampling: Collect aliquots at specific time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Immediately analyze the samples by HPLC to quantify the amount of 2-(2-nitrovinyl)thiophene remaining. The degradation kinetics can then be determined.

Conclusion

While specific quantitative stability data for 2-(2-nitrovinyl)thiophene is not extensively documented, its chemical structure suggests potential for degradation under thermal, photolytic, and hydrolytic stress. For researchers, scientists, and drug development professionals, it is imperative to adhere to the recommended storage conditions of a cool, dry, dark, and well-ventilated environment. Furthermore, conducting in-house stability studies using the detailed protocols in this guide will ensure the integrity of the compound and the reliability of experimental results.

References

- 1. 2-[(E)-2-Nitrovinyl]thiophene | CAS#:34312-77-1 | Chemsrc [chemsrc.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 7. mdpi.com [mdpi.com]

- 8. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 11. rdlaboratories.com [rdlaboratories.com]

- 12. ema.europa.eu [ema.europa.eu]

The Ascending Trajectory of 2-(2-Nitrovinyl)thiophene Derivatives in Therapeutic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs. Among its myriad derivatives, the 2-(2-nitrovinyl)thiophene class has emerged as a particularly promising chemotype, exhibiting a remarkable spectrum of biological activities. This technical guide delves into the current understanding of these compounds, presenting a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory potential. It provides detailed experimental protocols for key biological assays and visualizes the intricate signaling pathways through which these derivatives exert their effects, offering a valuable resource for researchers dedicated to the discovery and development of novel therapeutics.

Anticancer Activity of 2-(2-Nitrovinyl)thiophene Derivatives

Substituted 2-(2-nitrovinyl)thiophenes have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their anticancer activity is often attributed to their ability to act as Michael acceptors, leading to the inhibition of crucial cellular targets, induction of apoptosis, and interference with key signaling pathways that govern cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-(2-nitrovinyl)thiophene derivatives against several cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1a | Unsubstituted | HeLa (Cervical Cancer) | 1-2[] | - | - |

| 2d | 3-(4-methoxyphenyl)-2-nitroprop-1-en-1-yl | MCF-7 (Breast Cancer) | 0.71[][2] | Bortezomib | - |

| 2d | 3-(4-methoxyphenyl)-2-nitroprop-1-en-1-yl | PC-3 (Prostate Cancer) | 17.79[][2] | Bortezomib | - |

| C09 | 3-(2-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | HT-29 (Colon Adenocarcinoma) | Cytotoxic[3] | - | - |

| 3b | Thienopyrimidine derivative | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14[4] | Doxorubicin | Not specified |

| 3b | Thienopyrimidine derivative | PC-3 (Prostate Cancer) | 2.15 ± 0.12[4] | Doxorubicin | Not specified |

| 4c | Thieno[3,2-b]pyrrole derivative | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12[4] | Doxorubicin | Not specified |

| 4c | Thieno[3,2-b]pyrrole derivative | PC-3 (Prostate Cancer) | 3.12 ± 0.15[4] | Doxorubicin | Not specified |

| 1312 | Thiophene derivative | SGC-7901 (Gastric Cancer) | 0.340[5] | 5-Fluorouracil | - |

| 1312 | Thiophene derivative | HT-29 (Colon Cancer) | 0.360[5] | 5-Fluorouracil | - |

| 1312 | Thiophene derivative | EC-9706 (Esophageal Cancer) | 3.170[5] | 5-Fluorouracil | - |

Mechanisms of Anticancer Action

1.2.1. Inhibition of VEGFR-2/AKT Signaling Pathway

A significant body of evidence suggests that a key mechanism of anticancer activity for some thiophene derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and its downstream effector, AKT.[3][4] The VEGF/VEGFR-2 signaling cascade is a critical driver of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. By blocking this pathway, these compounds can effectively starve tumors of their nutrient and oxygen supply.

Below is a diagram illustrating the VEGFR-2/AKT signaling pathway and the putative point of inhibition by 2-(2-nitrovinyl)thiophene derivatives.

References

- 2. researchgate.net [researchgate.net]

- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of 2-(2-Nitrovinyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-(2-nitrovinyl)thiophene, a key intermediate in the development of various pharmaceuticals. This document details the seminal Henry Reaction, outlines specific experimental protocols, and presents a comparative analysis of different synthetic methodologies. Furthermore, it delves into the biological significance of nitrothiophene derivatives, particularly their mechanism of action as antimicrobial agents.

Discovery and Historical Context

The synthesis of 2-(2-nitrovinyl)thiophene is a specific application of the Henry Reaction , also known as the nitroaldol reaction. This fundamental carbon-carbon bond-forming reaction was discovered by the Belgian chemist Louis Henry in 1895.[1] The reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. In the case of 2-(2-nitrovinyl)thiophene, the precursors are thiophene-2-carboxaldehyde and nitromethane.

A significant historical reference for the synthesis of this specific compound is the work of Gronowitz et al., published in Arkiv för Kemi in 1970.[2][3] This work has been foundational and is frequently cited in subsequent literature and patents related to the synthesis and application of 2-(2-nitrovinyl)thiophene and its derivatives.[2][3]

Synthetic Methodologies: The Henry Reaction

The primary route for synthesizing 2-(2-nitrovinyl)thiophene is the Henry Reaction between thiophene-2-carboxaldehyde and nitromethane. This reaction is typically followed by a dehydration step to yield the nitrovinyl product. Various bases and catalysts can be employed to facilitate this transformation, each with its own advantages in terms of yield, reaction time, and conditions.

Comparative Data of Synthesis Methods

The following table summarizes quantitative data from different reported methods for the synthesis of 2-(2-nitrovinyl)thiophene, providing a clear comparison for researchers.

| Method/Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Sodium Hydroxide | NaOH | Methanol | 0-5 | - | 72.4 | [2] |

| Ammonium Acetate | - | Acetic Acid | Reflux | 2h | 65 | [3] |

| Microwave-assisted | K₂CO₃ | Water | 80 | 10 min | - | [4] |

Note: The yield for the microwave-assisted method was not specified in the reviewed literature for this specific compound, but this method is noted for its efficiency.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the synthesis of 2-(2-nitrovinyl)thiophene.

Method 1: Sodium Hydroxide Catalyzed Synthesis

This protocol is adapted from a widely cited patent and provides a robust method for the laboratory-scale synthesis of 2-(2-nitrovinyl)thiophene.[2]

Materials:

-

Thiophene-2-carboxaldehyde

-

Nitromethane

-

Methanol

-

Sodium Hydroxide (aqueous solution)

-

Hydrochloric Acid

-

Ice

Procedure:

-

A mixture of 2-thiophenecarboxaldehyde and nitromethane is prepared in methanol.[2]

-

The mixture is cooled to approximately 0°C in an ice bath.[2]

-

An aqueous solution of sodium hydroxide is added slowly to the mixture, ensuring the temperature is maintained between 0°C and 5°C.[2]

-

After the addition is complete, the reaction mixture is stirred for a specified period at this temperature.

-

The reaction is then neutralized with hydrochloric acid, which results in the formation of a yellow precipitate.[2]

-

The precipitate is collected by filtration, washed with water, and dried under a vacuum.[2]

-

Following this procedure, a yield of 72.4% of 2-(2-nitrovinyl)thiophene can be obtained.[3]

Method 2: Ammonium Acetate Catalyzed Synthesis

This method utilizes ammonium acetate as both a reagent and a catalyst and is often performed under reflux conditions.[5]

Materials:

-

Thiophene-2-carboxaldehyde

-

Nitromethane

-

Ammonium Acetate

-

Acetic Acid

Procedure:

-

Thiophene-2-carboxaldehyde, nitromethane, and ammonium acetate are dissolved in acetic acid.

-

The reaction mixture is heated to reflux for 2 hours.

-

After cooling, the product can be isolated through standard workup procedures, which may include extraction and crystallization.

-

This method has been reported to yield approximately 65% of the desired product.[3]

Logical and Biological Pathways

The significance of 2-(2-nitrovinyl)thiophene and its derivatives in drug development is largely tied to their biological activity, particularly as antimicrobial agents. These compounds often act as prodrugs that are activated within the target organism.

Synthesis Workflow

The general synthetic pathway for 2-(2-nitrovinyl)thiophene via the Henry Reaction can be visualized as a straightforward workflow.

Antimicrobial Mechanism of Action: Nitroreductase Activation

Nitroaromatic compounds, including nitrothiophenes, are often bioactivated by bacterial nitroreductase enzymes. This mechanism is a key area of interest for drug development professionals as it offers a degree of selectivity for microbial targets.

This pathway highlights how the relatively inert nitrothiophene prodrug is converted into cytotoxic reactive nitrogen species by enzymes present in certain bacteria.[2][6] This activation leads to widespread cellular damage and ultimately, bacterial cell death. This targeted activation is a promising strategy in the development of novel antibiotics to combat drug-resistant pathogens.

Conclusion

The synthesis of 2-(2-nitrovinyl)thiophene, rooted in the historic Henry Reaction, remains a cornerstone for the creation of a diverse array of thiophene-based compounds. For researchers and drug development professionals, understanding the nuances of its synthesis and the biological mechanisms of its derivatives is paramount. The methodologies presented here offer a solid foundation for further exploration and optimization, while the elucidation of the nitroreductase-mediated antimicrobial action provides a clear rationale for the continued investigation of nitrothiophenes in the quest for new and effective therapeutic agents.

References

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. ackerleylab.com [ackerleylab.com]

- 3. US4906756A - 2-(2-nitrovinyl)thiophene reduction and synthesis of thieno[3,2-c]pyridine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. echemcom.com [echemcom.com]

- 6. academic.oup.com [academic.oup.com]

Application of 2-(2-Nitrovinyl)thiophene in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Nitrovinyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and anticancer properties. The thiophene nucleus is a versatile scaffold that allows for various chemical modifications to modulate biological activity. 2-(2-Nitrovinyl)thiophene, in particular, serves as a key intermediate in the synthesis of more complex molecules and is a subject of interest for its potential intrinsic biological activities.

This document provides an overview of the applications of 2-(2-nitrovinyl)thiophene in medicinal chemistry, with a focus on its synthesis and the biological activities of structurally related compounds. Due to a lack of extensive research on 2-(2-nitrovinyl)thiophene itself, this report includes data on other thiophene derivatives to highlight the potential therapeutic avenues for this class of compounds.

Synthesis of 2-(2-Nitrovinyl)thiophene

A common and effective method for the synthesis of 2-(2-nitrovinyl)thiophene involves the condensation of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base.[1]

Experimental Protocol: Synthesis of 2-(2-Nitrovinyl)thiophene[1]

Materials:

-

2-Thiophenecarboxaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide (NaOH)

-

Water

-

Ice

-

Round-bottom flask (2 L, 3-necked)

-

Mechanical stirrer

-

Thermometer

-

Nitrogen source

-

Büchner funnel

-

Vacuum oven

Procedure:

-

Reaction Setup: In a 2-liter, 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, combine 51.6 g of 2-thiophenecarboxaldehyde, 1 liter of methanol, and 34.9 g of nitromethane.

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Base Addition: Prepare a solution of 36.0 g of NaOH in 91 ml of water and cool it to 5°C. Slowly add this solution to the reaction flask, ensuring the temperature is maintained between 0°C and 5°C.

-

Reaction: Stir the reaction mixture within this temperature range for 4 hours.

-

Quenching: While maintaining the temperature between 0°C and 5°C, add 300 ml of water to the reaction flask.

-

Precipitation and Filtration: A precipitate will form. Filter the precipitate rapidly using a Büchner funnel.

-

Washing and Drying: Rinse the collected solid with 500 ml of water and dry it under vacuum at 40°C for 12 hours to yield 2-(2-nitrovinyl)thiophene.

Expected Yield: Approximately 51.7 g (72.4% theoretical yield). The purity of the product can be assessed by gas chromatography (GC).[1]

Biological Activities of Thiophene Derivatives

While specific biological activity data for 2-(2-nitrovinyl)thiophene is limited in publicly available literature, numerous studies have demonstrated the potent anticancer and antimicrobial activities of various thiophene derivatives. This section presents a summary of these findings to illustrate the potential of the thiophene scaffold.

Anticancer Activity

Thiophene derivatives have been shown to exhibit significant cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Cytotoxicity of Thiophene Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | [2] |

| PC-3 (Prostate Cancer) | 2.15 ± 0.12 | [2] | ||

| Compound 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | [2] |

| PC-3 (Prostate Cancer) | 3.12 ± 0.15 | [2] | ||

| Compound 2b | Phenyl-thiophene-carboxamide | Hep3B (Hepatocellular Carcinoma) | 5.46 | [3] |

| Compound 2d | Phenyl-thiophene-carboxamide | Hep3B (Hepatocellular Carcinoma) | 8.85 | [3] |

| Compound 2e | Phenyl-thiophene-carboxamide | Hep3B (Hepatocellular Carcinoma) | 12.58 | [3] |

| Compound 1312 | Thiophene derivative | SGC-7901 (Gastric Cancer) | 0.340 | [4] |

| HT-29 (Colon Cancer) | 0.360 | [4] | ||

| EC-9706 (Esophageal Cancer) | 3.170 | [4] |

Disclaimer: The data presented in this table is for thiophene derivatives and not for 2-(2-nitrovinyl)thiophene itself. This information is provided for comparative and illustrative purposes to highlight the potential of the thiophene scaffold in anticancer drug discovery.

Antimicrobial Activity

Thiophene derivatives have also demonstrated promising activity against a variety of bacterial and fungal strains, including drug-resistant organisms.

Quantitative Data: Antimicrobial Activity of Thiophene Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Thiophene 1 | Acinetobacter baumannii | 32 | [5] |

| Escherichia coli | 64 | [5] | |

| Thiophene 2 | Acinetobacter baumannii | 16 | [5] |

| Escherichia coli | 16 | [5] | |

| Thiophene 13 | Staphylococcus aureus | 3.125 | [6] |

| Thiazole 3 | Aspergillus fumigatus | 6.25 | [6] |

| Fusarium oxysporum | 6.25 | [6] | |

| Complex 1b | Ampicillin-resistant S. aureus | 64 | [7] |

| Complex 2b | Ampicillin-resistant S. aureus | 32 | [7] |

Disclaimer: The data presented in this table is for various thiophene derivatives and not specifically for 2-(2-nitrovinyl)thiophene. This information is intended to showcase the antimicrobial potential of the broader class of thiophene compounds.

Experimental Protocols for Biological Assays

Protocol: MTT Assay for Cytotoxicity[2]

This protocol outlines the determination of the cytotoxic effects of thiophene derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., HepG2, PC-3)

-

Complete culture medium

-

96-well plates

-

Thiophene derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization solution

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative from the stock solution in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for 2-(2-nitrovinyl)thiophene is not well-documented, studies on other thiophene derivatives have shed light on potential cellular targets and signaling pathways.

VEGFR-2/AKT Signaling Pathway: